![molecular formula C14H18O3 B2487524 Ethyl (3-isopropylbenzoyl)acetate CAS No. 1260842-79-2](/img/structure/B2487524.png)
Ethyl (3-isopropylbenzoyl)acetate
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Overview
Description
Ethyl (3-isopropylbenzoyl)acetate , also known by its systematic name ethyl 3-(1-methylethyl)benzoylacetate , is an organic compound with the chemical formula C14H18O3 and a molar mass of 234.29 g/mol . It is a colorless liquid with a characteristic sweet smell, reminiscent of pear drops . This compound finds applications in various fields, including glues, nail polish removers, and the decaffeination process of tea and coffee .
Synthesis Analysis
Ethyl (3-isopropylbenzoyl)acetate can be synthesized using different methods. One such method involves the reaction of 3-isopropylbenzoyl chloride with ethyl acetate . The resulting ester is then purified to obtain the desired product .
Molecular Structure Analysis
The molecular structure of Ethyl (3-isopropylbenzoyl)acetate consists of a benzene ring with a ketone group (C=O) attached to it. The ethyl group (CH2CH3) is connected to the carbonyl carbon (C=O) of the benzoyl group . Here’s the simplified structure:
Chemical Reactions Analysis
Ethyl (3-isopropylbenzoyl)acetate can undergo various reactions, including hydrolysis, esterification, and transesterification. For instance, it can react with hydroxide ions to form the corresponding carboxylate ion and ethanol . The kinetics of its hydrolysis have been studied, and microreactors have been explored for efficient reaction performance .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Trisubstituted Imidazoles
Ethyl (3-isopropylbenzoyl)acetate is utilized in the synthesis of trisubstituted imidazoles. This process benefits from milder catalysts like 1-ethyl-3-methylimidazole acetate ([EMIM]OAc), which enables efficient synthesis at room temperature under ultrasonic irradiation. This approach is advantageous due to its avoidance of harmful catalysts and high yield outcomes (Zang et al., 2010).
Development of Green Chemistry Principles
Ethyl (3-isopropylbenzoyl)acetate is a key precursor in green Suzuki coupling reactions. These reactions are significant in academic and industrial research for producing functionalized biaryls. The compound is specifically used in the synthesis of ethyl (4-phenylphenyl)acetate, which shows potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs (Costa et al., 2012).
Esterification in Chemical Engineering
In chemical engineering, this compound is involved in esterification reactions, particularly in the synthesis of ethyl acetate. Innovative catalysts, such as ionic liquids like 1-sulfobutyl-3-methylimidazolium hydrogen sulfate ([HSO3-bmim][HSO4]), are used to enhance the efficiency and environmental sustainability of these reactions (He et al., 2018).
Heterocyclic Synthesis
Ethyl (3-isopropylbenzoyl)acetate aids in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This is crucial in heterocyclic chemistry, where such derivatives have numerous applications in pharmaceuticals and agrochemicals (Mohareb et al., 2004).
Mechanism of Action
As an ester, Ethyl (3-isopropylbenzoyl)acetate can participate in esterification reactions, where it reacts with alcohols to form esters and water. The mechanism typically involves nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by proton transfer and elimination of water .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-oxo-3-(3-propan-2-ylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-6-11(8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSUFQHISQQOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-isopropylbenzoyl)acetate |
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